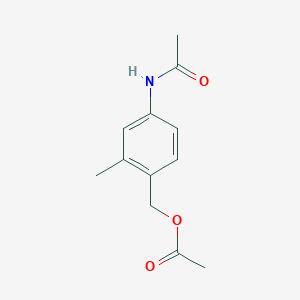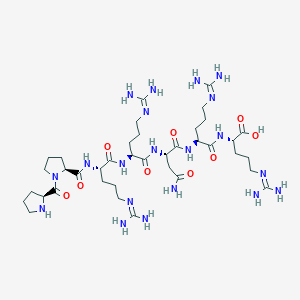![molecular formula C7H10ClIO3 B12604160 Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate CAS No. 647033-13-4](/img/structure/B12604160.png)
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes chlorine, iodine, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate typically involves the reaction of 3-chloro-2-iodobut-2-en-1-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(3-chloro-2-bromobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-fluorobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-iodoprop-2-en-1-yl)oxy]acetate
Uniqueness
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct reactivity and biological activity compared to similar compounds with different halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
647033-13-4 |
|---|---|
Molekularformel |
C7H10ClIO3 |
Molekulargewicht |
304.51 g/mol |
IUPAC-Name |
methyl 2-(3-chloro-2-iodobut-2-enoxy)acetate |
InChI |
InChI=1S/C7H10ClIO3/c1-5(8)6(9)3-12-4-7(10)11-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
AZGWWEWQNFUZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(COCC(=O)OC)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)



![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)

![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
